![molecular formula C11H9F3N2O2S2 B2410712 4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole CAS No. 400087-44-7](/img/structure/B2410712.png)

4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

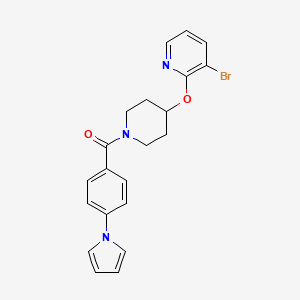

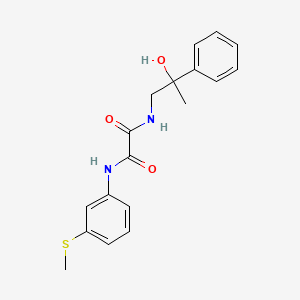

“4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole” is an organic compound with the molecular formula C11H9F3N2O2S2 . It has an average mass of 322.327 Da and a monoisotopic mass of 322.005737 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Pd-catalyzed coupling reaction was used to form an intermediate, which was then hydrolyzed in the presence of 6 M HCl .Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For example, in the synthesis of similar compounds, a Pd-catalyzed coupling reaction was used to form an intermediate .科学的研究の応用

Molecular Structure and Interactions

The molecular structure and interactions of 1,2,3-thiadiazole derivatives, closely related to 4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole, have been extensively studied. Research reveals that these compounds exhibit unique molecular forces, such as S⋯O close contact and NH⋯N hydrogen bonds, contributing to their chemical properties and potential applications (Fülöp et al., 1987).

Synthesis Methods

The synthesis of 1,2,3-thiadiazoles, a category encompassing this compound, has been explored, revealing various methods for creating functionalized thiadiazoles and triazoles. These methods are crucial for the development of new compounds with potential applications in various fields of science (Filimonov et al., 2017).

Antimicrobial and Antifungal Properties

A significant application of 1,2,3-thiadiazole derivatives is in the field of antimicrobial and antifungal research. Studies have shown these compounds to exhibit sensitivity to both Gram-positive and Gram-negative bacteria and demonstrate antifungal activity against Candida albicans, indicating their potential as antimicrobial agents (Sych et al., 2019).

Analytical Chemistry Applications

In analytical chemistry, the differentiation between isomeric 1,2,3-thiadiazoles and triazoles, including derivatives similar to this compound, is crucial. Advanced techniques like electrospray ionization mass spectrometry (ESI-MS) and infrared ion spectroscopy have been employed to reveal structural characteristics and distinguish between these isomers (Mazur et al., 2023).

Anticancer Research

1,3,4-Thiadiazole derivatives have shown potential in anticancer research. Studies indicate that these compounds, related to this compound, exhibit significant inhibitory activities against various cancer cell lines, highlighting their potential as anticancer agents (Angelova et al., 2022).

作用機序

Target of Action

The compound’s structure suggests that it may interact with various biological targets due to the presence of a trifluoromethyl group and a sulfonyl group .

Mode of Action

The compound’s structure, particularly the presence of a trifluoromethyl group and a sulfonyl group, suggests that it may undergo various chemical reactions such as nucleophilic substitution and oxidation . The compound may interact with its targets through these reactions, leading to changes in the targets’ function .

Biochemical Pathways

The downstream effects of these pathway alterations would depend on the specific targets and reactions involved .

Pharmacokinetics

Factors such as the compound’s molecular weight, polarity, and solubility can influence its bioavailability .

Result of Action

The compound’s potential for various chemical reactions suggests that it may induce a range of molecular and cellular changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . .

特性

IUPAC Name |

4-methyl-5-[[2-(trifluoromethyl)phenyl]methylsulfonyl]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2S2/c1-7-10(19-16-15-7)20(17,18)6-8-4-2-3-5-9(8)11(12,13)14/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVRRYBCQSPQNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)S(=O)(=O)CC2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824383 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2410629.png)

![2-(2-Bromophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2410637.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2410640.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2410641.png)

![5-But-2-ynyl-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2410643.png)

![5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2410647.png)

![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one](/img/structure/B2410648.png)